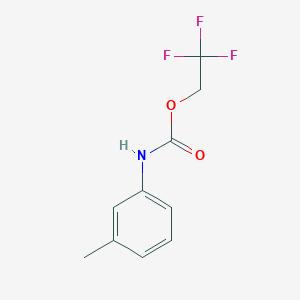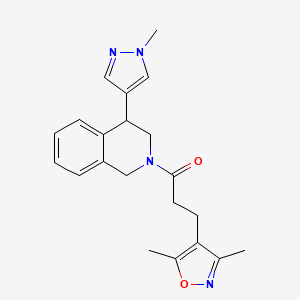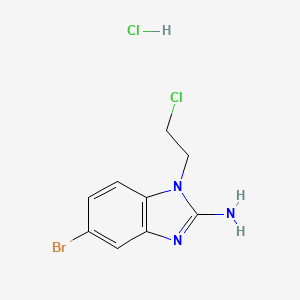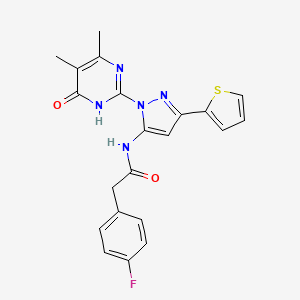
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (TFEC) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of uses due to its unique properties. TFEC is an important reagent in organic synthesis and can be used as a catalyst, a reactant, or a protective group. It is also used in a variety of biochemical and physiological experiments, making it a valuable tool for scientists. We will also discuss potential future directions for TFEC research.
科学的研究の応用
Chemical Analysis Techniques
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used in the development of high-performance liquid chromatographic techniques for the determination of carbamate insecticides. A study described a method involving post-column fluorometric labeling for the detection of N-Methyl carbamate insecticides and carbamate metabolites at nanogram levels. This technique demonstrated high resolution, sensitivity, and selectivity, essential for analyzing multicarbamate insecticide residues (R. T. Krause, 1979).
Chiral Stationary Phases in Chromatography
Research on 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases for high-performance liquid chromatographic enantioseparation, is relevant. These studies have shown that certain derivatives exhibit excellent chiral recognition abilities, highlighting their importance in the resolution of racemates and contributing to the advancement of chiral drug analysis (B. Chankvetadze et al., 1997).
Material Science
In material science, the synthesis and characterization of novel carbazole-based ligands and their europium(III) complexes for potential luminescence applications have been explored. Studies demonstrated that these complexes exhibit intense red emission under blue-light excitation, suggesting their utility as visible-light excitable red phosphors. This research opens pathways for developing advanced materials for lighting and display technologies (P. He et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, the investigation into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has highlighted the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such research provides valuable insights into developing new methodologies for introducing fluoromethyl groups into organic compounds, enhancing their properties and applications (T. Koike & M. Akita, 2016).
Fluorescent Detection of Explosives
The development of fluorescent poly(2,7-carbazole) polymers for the detection of explosive compounds like TNT and DNT showcases an application in security and surveillance. These polymers exhibit high sensitivity and recyclability in fluorescence quenching, attributed to their strong electron-donating capabilities and the structural design that minimizes interchain interactions. Such materials are promising for sensitive and rapid detection of hazardous substances (Heran Nie et al., 2011).
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJEFXWCQWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2830848.png)



![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)








